molecular formula C12H16N4OS B13883268 3-(4-(Isopentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(4-(Isopentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13883268
M. Wt: 264.35 g/mol
InChI Key: VUXNXOSZAIORQH-UHFFFAOYSA-N
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Description

3-(4-(Isopentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with an isopentyloxy group and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Isopentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-(isopentyloxy)pyridine with thiosemicarbazide in the presence of an oxidizing agent to form the thiadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Isopentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thioether.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-(Isopentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Isopentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Methoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine: Similar structure but with a methoxy group instead of an isopentyloxy group.

    3-(4-(Ethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine: Similar structure but with an ethoxy group instead of an isopentyloxy group.

Uniqueness

The presence of the isopentyloxy group in 3-(4-(Isopentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can influence its lipophilicity, solubility, and overall biological activity. This makes it distinct from other similar compounds and can result in unique pharmacological properties and applications.

Properties

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

3-[4-(3-methylbutoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C12H16N4OS/c1-8(2)4-6-17-9-3-5-14-10(7-9)11-15-12(13)18-16-11/h3,5,7-8H,4,6H2,1-2H3,(H2,13,15,16)

InChI Key

VUXNXOSZAIORQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC(=NC=C1)C2=NSC(=N2)N

Origin of Product

United States

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